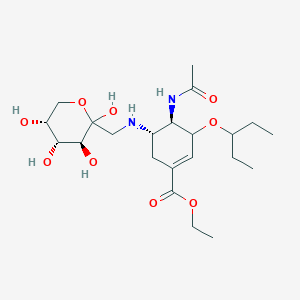![molecular formula C13H9BF3NO B13837906 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol is a compound that features a unique structure combining boron and nitrogen within a fused ring system. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable target for research and development.
Méthodes De Préparation
The synthesis of 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol typically involves the formation of the azaborinine ring system followed by the introduction of the trifluoromethyl group. One common synthetic route includes the reaction of a dibenzo precursor with boron and nitrogen sources under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ similar strategies but on a larger scale, optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents like halogens or organometallic compounds. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. .
Applications De Recherche Scientifique
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and electronic devices
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol involves its interaction with molecular targets through its boron and nitrogen atoms. The boron center exhibits Lewis acidity, allowing it to form complexes with various substrates. This interaction can activate certain chemical bonds, facilitating reactions such as insertion into silicon-containing bonds. The compound’s unique structure enables it to participate in a range of chemical pathways, contributing to its versatility in different applications .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol can be compared with other similar compounds, such as:
Dibenzo[c,e][1,2]azaborinine: Lacks the trifluoromethyl group, resulting in different reactivity and stability profiles.
Dibenzo[b,f]azepines: These compounds have a similar fused ring system but differ in their nitrogen and boron placement, affecting their chemical properties.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with distinct applications in materials science and pharmaceuticals .
Propriétés
Formule moléculaire |
C13H9BF3NO |
|---|---|
Poids moléculaire |
263.02 g/mol |
Nom IUPAC |
6-hydroxy-3-(trifluoromethyl)-5H-benzo[c][1,2]benzazaborinine |
InChI |
InChI=1S/C13H9BF3NO/c15-13(16,17)8-5-6-10-9-3-1-2-4-11(9)14(19)18-12(10)7-8/h1-7,18-19H |
Clé InChI |
XTCUNCVHMIWUSE-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC=CC=C2C3=C(N1)C=C(C=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)









